Product packaging for 4-Fluoro-3-(trifluoromethyl)benzonitrile(Cat. No.:CAS No. 67515-59-7)

4-Fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B1295485
CAS No.: 67515-59-7
M. Wt: 189.11 g/mol
InChI Key: CQZQCORFYSSCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fluorinated Benzonitriles in Contemporary Organic Chemistry

Fluorinated benzonitriles are a class of organic compounds that have garnered significant attention in modern organic chemistry due to the unique physicochemical properties imparted by the fluorine atom. mdpi.com The presence of a strong carbon-fluorine bond lends these compounds enhanced stability. mdpi.com In the context of medicinal chemistry and materials science, the incorporation of fluorine can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgmdpi.com Benzonitriles, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are valuable precursors in organic synthesis. acs.org The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, amides, and ketones. guidechem.com The combination of a fluorine atom and a nitrile group on a benzene ring creates a versatile scaffold for the development of complex molecules. ontosight.ai These compounds are frequently utilized as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comchemimpex.com The electron-withdrawing nature of both the fluorine and nitrile groups can activate the aromatic ring for certain reactions, providing chemists with strategic advantages in synthetic design. ontosight.ai

The Unique Role of 4-Fluoro-3-(trifluoromethyl)benzonitrile as a Versatile Intermediate

Among the various fluorinated benzonitriles, this compound stands out as a particularly valuable and versatile intermediate in organic synthesis. Its structure, featuring a fluorine atom at the 4-position and a trifluoromethyl (-CF3) group at the 3-position of the benzonitrile (B105546) scaffold, provides a unique combination of reactive sites and electronic properties. The trifluoromethyl group is a strong electron-withdrawing group that significantly enhances the lipophilicity of molecules, a desirable trait for many pharmaceutical and agrochemical applications. mdpi.comchemimpex.com

This compound serves as a critical building block for creating more complex, biologically active molecules. chemimpex.comontosight.ai For instance, it is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. chemimpex.com Its utility also extends to the agrochemical industry, where it is used in the formulation of pesticides and herbicides. chemimpex.com The presence of the fluorine atom allows for specific chemical transformations, such as nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups at that position. chemicalbook.com For example, this compound can react with morpholine (B109124) to produce 4-Morpholino-3-(trifluoromethyl)benzonitrile, a derivative used in further synthetic applications. chemicalbook.com

Research Context and Significance in Synthetic Design

The significance of this compound in synthetic design lies in its ability to introduce both a fluorine atom and a trifluoromethyl group into a target molecule in a single, well-defined step. The strategic placement of these two fluorine-containing substituents on the benzonitrile ring offers chemists precise control over the electronic and steric properties of the resulting compounds. This is particularly important in drug discovery, where subtle changes to a molecule's structure can lead to significant improvements in efficacy and selectivity. chemimpex.com

The compound is a cornerstone in the development of novel fluorinated aromatic compounds, which are known to exhibit unique biological and physical properties. ontosight.ai Research has demonstrated its application in the preparation of potassium channel inhibitors, highlighting its importance in medicinal chemistry. guidechem.com Furthermore, its structural isomer, 3-Fluoro-4-(trifluoromethyl)benzonitrile, is also a key intermediate in pharmaceutical chemistry, underscoring the importance of this substitution pattern. google.com The ability to use this compound in various reactions, including nucleophilic substitutions and cross-coupling reactions, makes it an indispensable tool for chemists seeking to construct complex molecular architectures. chemimpex.com Its role as a foundational chemical building block facilitates the exploration of new compounds and reaction pathways in both academic and industrial research settings. nbinno.com

Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C8H3F4N chemimpex.comontosight.aichemsrc.com
Molecular Weight 189.11 g/mol chemimpex.comchemsrc.com
Appearance White to almost white powder to crystal chemimpex.com
Melting Point 66 - 70 °C chemimpex.com
Boiling Point 195 °C chemimpex.com
Density 1.4 g/cm³ chemimpex.comchemsrc.com
Solubility Insoluble in water. chemicalbook.com Soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and toluene. ontosight.ai ontosight.aichemicalbook.com
CAS Number 67515-59-7 chemimpex.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F4N B1295485 4-Fluoro-3-(trifluoromethyl)benzonitrile CAS No. 67515-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZQCORFYSSCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217859
Record name 4-Fluoro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67515-59-7
Record name 4-Fluoro-3-(trifluoromethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Synthesis of 4 Fluoro 3 Trifluoromethyl Benzonitrile

Established Synthetic Pathways

Established routes to 4-Fluoro-3-(trifluoromethyl)benzonitrile often rely on sequential reactions starting from readily available aromatic precursors. These pathways are characterized by their reliability and scalability, though they may involve multiple discrete steps.

Multi-Step Conversions from Aromatic Precursors

A well-documented strategy involves the construction of the target molecule from simpler, substituted benzene (B151609) derivatives. One such linear synthesis begins with ortho-fluoro benzotrifluoride (B45747). This multi-step process methodically introduces the required functional groups in a controlled manner. google.com

The sequence typically proceeds as follows:

Nitration: The starting material, ortho-fluoro benzotrifluoride, undergoes electrophilic nitration to introduce a nitro group, yielding 3-trifluoromethyl-4-fluoronitrobenzene.

Reduction: The nitro group is then reduced to an amine, forming the key intermediate 3-trifluoromethyl-4-fluoroaniline.

Halogenation: The aniline (B41778) intermediate is halogenated, for instance, through bromination, to produce a halo-substituted derivative like 2-bromo-4-fluoro-5-trifluoromethylaniline.

Deamination: The amino group is subsequently removed via a diazotization reaction followed by reduction, yielding a halobenzene such as 3-fluoro-4-trifluoromethyl bromobenzene.

Cyanation: The final step involves the introduction of the cyano group by substituting the halogen atom, which produces this compound. google.com

This pathway, while lengthy, allows for the precise placement of each substituent on the aromatic ring.

StepStarting MaterialKey ReagentsIntermediate/Product
1. Nitrationortho-Fluoro benzotrifluorideSulfuric acid, Nitric acid3-Trifluoromethyl-4-fluoronitrobenzene
2. Reduction3-Trifluoromethyl-4-fluoronitrobenzeneIron powder, Ammonium (B1175870) chloride3-Trifluoromethyl-4-fluoroaniline
3. Bromination3-Trifluoromethyl-4-fluoroanilineBromine, Acetic acid2-Bromo-4-fluoro-5-trifluoromethylaniline
4. Deamination2-Bromo-4-fluoro-5-trifluoromethylanilineSodium nitrite (B80452), Acid3-Fluoro-4-trifluoromethyl bromobenzene
5. Cyanation3-Fluoro-4-trifluoromethyl bromobenzeneCopper(I) cyanideThis compound

Cyano-Group Introduction Techniques

The introduction of the cyano (-CN) group is a critical transformation in the synthesis of aromatic nitriles. Two classical methods are predominantly used for this purpose in the context of synthesizing this compound.

The Rosenmund-von Braun reaction is a widely used method for converting aryl halides into aryl nitriles. wikipedia.orgsynarchive.com This reaction involves treating an aryl halide, such as 3-fluoro-4-trifluoromethyl bromobenzene, with a stoichiometric amount of copper(I) cyanide (CuCN), often at elevated temperatures in a polar aprotic solvent like DMF, NMP, or pyridine. organic-chemistry.org The mechanism is thought to involve an oxidative addition of the aryl halide to a copper species. organic-chemistry.org

The Sandmeyer reaction provides an alternative route starting from an aryl amine. nbinno.com The amine is first converted to a diazonium salt, which is then reacted with copper(I) cyanide. This method is discussed in more detail in section 2.2.2. Both techniques are effective for installing the nitrile functionality onto the pre-functionalized aromatic ring.

Synthesis via Functional Group Interconversions

Functional group interconversion (FGI) is a strategic approach that modifies existing functional groups on a molecule to achieve the desired structure. This is central to the synthesis of this compound, particularly in pathways involving nitration, amination, and diazotization.

Nitration and Subsequent Reductive Amination Pathways

A common tactic in aromatic chemistry involves the use of a nitro group as a precursor to an amino group. This strategy is employed in the synthesis of this compound, starting from a suitable fluorinated benzotrifluoride derivative. google.com

The process begins with the nitration of a precursor like 2-fluorobenzotrifluoride. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. google.com This electrophile attacks the electron-rich aromatic ring to yield a nitro-substituted intermediate, such as 3-trifluoromethyl-4-fluoronitrobenzene.

Following nitration, the nitro group is converted to a primary amine through reductive amination . This reduction can be accomplished using various reagents. Common laboratory and industrial methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or metal-acid systems, such as iron, zinc, or tin in the presence of an acid like hydrochloric acid. google.com A combination of iron powder and ammonium chloride is also effective. google.com This step yields 3-trifluoromethyl-4-fluoroaniline, a versatile intermediate for further transformations.

Diazotization and Substitution Reactions

The conversion of an aromatic amino group into a wide array of other functionalities via a diazonium salt is a cornerstone of synthetic organic chemistry. This approach is particularly effective for synthesizing this compound from the 3-trifluoromethyl-4-fluoroaniline intermediate. guidechem.com

The first step is diazotization , where the primary aromatic amine reacts with a source of nitrous acid at low temperatures (typically 0–5 °C) to form a diazonium salt. guidechem.com Sodium nitrite (NaNO₂) is commonly used, added to a solution of the aniline in a strong acid like sulfuric or hydrochloric acid. guidechem.com The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation.

The second step is a substitution reaction , most notably the Sandmeyer reaction. nbinno.com In this reaction, the freshly prepared diazonium salt solution is added to a solution of a copper(I) salt. To synthesize the target nitrile, copper(I) cyanide (CuCN) is used. The diazonium group (-N₂⁺) is an excellent leaving group (releasing nitrogen gas), and it is replaced by the cyano group from the CuCN reagent to afford this compound. guidechem.com

ReactionStarting MaterialKey ReagentsConditionsProduct
Diazotization3-Trifluoromethyl-4-fluoroanilineSodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Acetic acid0-5 °C4-Fluoro-3-(trifluoromethyl)benzene diazonium salt
Sandmeyer Cyanation4-Fluoro-3-(trifluoromethyl)benzene diazonium saltCopper(I) cyanide (CuCN)0-5 °C, then continued stirringThis compound

Modern Catalytic Methods in Synthesis

While classical methods like the Rosenmund-von Braun and Sandmeyer reactions are robust, they often require stoichiometric amounts of copper reagents and harsh reaction conditions. Modern synthetic chemistry has focused on developing milder and more efficient catalytic alternatives.

Palladium-catalyzed cyanation has emerged as a powerful tool for the synthesis of aryl nitriles. These reactions typically employ a palladium catalyst, such as palladium acetate (B1210297) or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. google.com A significant advantage is the ability to use less toxic and more manageable cyanide sources, such as potassium ferrocyanide [K₄(Fe(CN)₆)], which is an inexpensive and stable solid. google.com For the synthesis of this compound, a precursor like 4-bromo-2-(trifluoromethyl)fluorobenzene could be subjected to these conditions, offering a potentially more efficient and environmentally benign route compared to traditional methods.

Furthermore, modifications to the classical Rosenmund-von Braun reaction have been developed to improve its efficiency and mildness. The use of additives, such as amino acids like L-proline, has been shown to promote the copper-catalyzed cyanation of aryl bromides at significantly lower temperatures (80–120 °C) than the traditional protocol. thieme-connect.deresearchgate.net This L-proline-promoted reaction exhibits excellent functional group compatibility and provides a more practical approach for synthesizing complex aryl nitriles. researchgate.net

MethodCatalyst/PromoterCyanide SourceTypical ConditionsAdvantages
Classic Rosenmund-von Braun Stoichiometric CuCNCopper(I) cyanideHigh temperatures (150-250 °C), Polar solventEstablished, reliable
Palladium-Catalyzed Cyanation Pd(OAc)₂, Phosphine LigandPotassium ferrocyanide160-190 °CLower toxicity cyanide source, Catalytic metal usage
L-Proline-Promoted R-vB Catalytic CuI, L-ProlineCopper(I) cyanideMilder temperatures (80-120 °C)Lower temperature, Better functional group tolerance

Copper-Mediated Reaction Strategies

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, often employs copper-mediated reaction strategies due to their efficiency and versatility. chemimpex.com Copper catalysis is particularly significant in the formation of carbon-fluorine and carbon-carbon bonds, which are central to the structure of the target molecule.

One prominent copper-mediated route involves the trifluoromethylation of a pre-functionalized benzonitrile (B105546). For instance, this compound can be synthesized through the reaction of 4-fluorobenzonitrile (B33359) with trifluoromethyl iodide in the presence of a copper catalyst. ontosight.ai In such reactions, a reactive CuCF3 species is often generated in situ. nih.govnih.gov This intermediate is key to transferring the trifluoromethyl group to the aromatic ring. Mechanistic studies suggest that these reactions can proceed through the formation of CuCF3 from a trifluoromethyl source, followed by oxidative addition with an aryl halide and subsequent reductive elimination to yield the final product. nih.govbeilstein-journals.org

Another strategic approach is the Sandmeyer-type reaction, a classic method for converting an amino group on an aromatic ring into various functional groups via a diazonium salt. In the synthesis of related 3-trifluoromethyl-4-halobenzonitriles, 3-trifluoromethyl-4-haloaniline is first converted to a diazonium salt. guidechem.com This salt is then treated with a copper(II) acetate [Cu(OAc)2] complex to introduce the cyano group. guidechem.com Modern variations of the Sandmeyer reaction, often promoted by copper, are valued for their reliability and applicability to a wide range of substrates under mild conditions. organic-chemistry.org

Furthermore, copper cyanide salts, such as cuprous cyanide (CuCN), are widely used to introduce the nitrile functional group onto an aromatic ring in a process known as cyanation. In the synthesis of isomers like 3-fluoro-4-trifluoromethylbenzonitrile, a key step involves the displacement of a bromine atom with a cyano group from CuCN. google.com These reactions are typically performed in polar aprotic solvents like DMF at elevated temperatures. google.comgoogle.com

The table below summarizes various copper-mediated strategies relevant to the synthesis of fluorinated benzonitriles.

Reaction Type Starting Materials Copper Source Key Features Reference
Trifluoromethylation4-fluorobenzonitrile, CF3IGeneric Copper CatalystDirect introduction of the CF3 group. ontosight.ai
Sandmeyer-type Cyanation3-Trifluoromethyl-4-haloanilineCu(OAc)2Conversion of an amino group to a nitrile via a diazonium salt. guidechem.com
Nucleophilic Cyanation3-Fluoro-4-trifluoromethyl bromobenzeneCuprous Cyanide (CuCN)Displacement of a halogen with a cyano group. google.com

Green Chemistry Principles in Synthetic Design

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign. chemimpex.comjocpr.com This involves a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jocpr.com The application of these principles is crucial in fluorinated compound research to develop more sustainable synthesis methods. chemimpex.com

A core tenet of green chemistry is the selection of reagents and solvents that are less hazardous and have a minimal environmental impact. In the synthesis of fluorinated benzonitriles, traditional cyanation reactions often employ polar aprotic solvents such as N-Methyl pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). google.com While effective, these solvents are under scrutiny due to toxicity and environmental concerns. The principles of green chemistry encourage the investigation of alternative, more sustainable solvents.

The choice of reagents is also critical. Catalytic processes are inherently greener than stoichiometric ones because they reduce the amount of waste generated. rsc.org The use of copper catalysts, for example, allows for reactions to proceed under milder conditions and with higher selectivity, reducing the need for excess reagents and harsh workup procedures. organic-chemistry.org

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Σ Molecular Weight of All Reactants) x 100 primescholars.com

Reactions with high atom economy, such as addition reactions where all reactant atoms are incorporated into the final product, are considered ideal from a green chemistry perspective. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com

For example, considering a simplified hypothetical substitution reaction for the synthesis of this compound:

4-Fluoro-3-bromobenzotrifluoride + CuCN → this compound + CuBr

The table below provides a hypothetical atom economy calculation for this reaction.

Compound Formula Molecular Weight ( g/mol ) Role
4-Fluoro-3-bromobenzotrifluorideC7H3BrF4257.00Reactant
Copper(I) CyanideCuCN89.56Reactant
This compoundC8H3F4N189.11Product
Copper(I) BromideCuBr143.45Byproduct

Calculation:

Total Reactant Mass: 257.00 + 89.56 = 346.56 g/mol

Product Mass: 189.11 g/mol

Atom Economy: (189.11 / 346.56) * 100 ≈ 54.6%

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Trifluoromethyl Benzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. In the case of 4-fluoro-3-(trifluoromethyl)benzonitrile, the aromatic ring is rendered highly susceptible to nucleophilic attack due to the potent electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF3) substituents. These groups stabilize the formation of the negatively charged intermediate, known as a Meisenheimer complex, which is characteristic of the stepwise SNAr mechanism.

The fluorine atom at the C-4 position of this compound serves as an excellent leaving group in SNAr reactions. The reactivity of the aryl-fluorine bond is significantly enhanced by the electronic effects of the substituents on the benzene (B151609) ring. The nitrile group, located para to the fluorine, and the trifluoromethyl group, positioned meta to it, act in concert to decrease the electron density of the aromatic ring.

The strong inductive and resonance effects of the para-nitrile group are particularly effective at stabilizing the anionic σ-complex (Meisenheimer intermediate) formed upon nucleophilic attack at C-4. harvard.edu Although the trifluoromethyl group is in the meta position relative to the fluorine, its powerful inductive electron-withdrawing capacity further deactivates the ring towards electrophiles and, conversely, activates it towards nucleophiles. nbinno.com This electronic arrangement facilitates the departure of the fluoride (B91410) ion, which is a key step in the SNAr pathway. The high electronegativity of fluorine also contributes to its ability to act as a good leaving group in these activated systems. Consequently, the fluoro-substituent is readily displaced by a wide range of nucleophiles under relatively mild conditions. researchgate.netnih.gov

The pronounced electrophilicity of the C-4 position in this compound makes it a prime substrate for reactions with nitrogen-based nucleophiles. This reactivity is extensively utilized in synthetic organic chemistry to introduce nitrogen-containing moieties onto the aromatic scaffold.

A well-documented example is the reaction with morpholine (B109124). nih.govnih.gov When this compound is treated with morpholine in the presence of a base such as potassium carbonate, a smooth substitution of the fluorine atom occurs, yielding 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. nih.gov This reaction typically proceeds in a polar aprotic solvent like acetonitrile (B52724) and is often facilitated by heating. nih.gov The base assists in deprotonating the nitrogen nucleophile, increasing its nucleophilicity, and also neutralizes the hydrogen fluoride generated during the reaction.

The general applicability of this reaction extends to a variety of primary and secondary amines. The reaction follows the standard SNAr mechanism, where the amine attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the corresponding N-arylated product. The conditions for these reactions are generally similar to those used for the reaction with morpholine, involving a base and a suitable solvent.

Table 1: SNAr Reaction of this compound with Morpholine nih.gov

Reactant 1Reactant 2BaseSolventTemperatureTimeProduct
This compoundMorpholinePotassium Carbonate (K₂CO₃)Acetonitrile353 K (80 °C)12 h4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile

Transformations of the Nitrile Functional Group

The nitrile group (-CN) is a versatile functional handle that can be converted into a variety of other organic functionalities, significantly expanding the synthetic utility of this compound. researchgate.net

The nitrile moiety can undergo several important transformations. nbinno.comnbinno.com For instance, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-fluoro-3-(trifluoromethyl)benzoic acid) or an amide (4-fluoro-3-(trifluoromethyl)benzamide). The specific product obtained often depends on the reaction conditions, with harsher conditions favoring the formation of the carboxylic acid.

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after a hydrolysis workup. nbinno.com This allows for the introduction of new carbon-carbon bonds at this position. These transformations highlight the role of the nitrile group as a key intermediate for accessing a diverse array of derivatives from the parent molecule. guidechem.com

The reduction of the nitrile group represents a direct and valuable pathway to primary amines. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. nbinno.comnbinno.com

Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, can effectively reduce the nitrile to a primary amine, yielding (4-fluoro-3-(trifluoromethyl)phenyl)methanamine. researchgate.net This process involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used for this conversion. These reagents provide a source of hydride ions that add to the nitrile carbon, ultimately leading to the formation of the primary amine after an aqueous workup. The resulting benzylic amine is a common structural motif found in many biologically active compounds. nbinno.com

Table 2: Potential Transformations of the Nitrile Group

Starting MaterialReaction TypeTypical ReagentsProduct
This compoundHydrolysis (Amide)H₂O, H⁺ or OH⁻ (mild)4-Fluoro-3-(trifluoromethyl)benzamide
This compoundHydrolysis (Carboxylic Acid)H₂O, H⁺ or OH⁻ (strong)4-Fluoro-3-(trifluoromethyl)benzoic acid
This compoundReductionH₂, Pd/C or LiAlH₄(4-Fluoro-3-(trifluoromethyl)phenyl)methanamine
This compoundGrignard Reaction1. R-MgBr 2. H₃O⁺1-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-alkanone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. wikipedia.org However, the reactivity of this compound in EAS reactions is severely diminished due to the presence of two powerful deactivating groups: the trifluoromethyl and the nitrile groups. nbinno.com

The combined effect of these three substituents makes electrophilic aromatic substitution on this molecule challenging, likely requiring harsh reaction conditions. The directing effects of the substituents are in opposition, leading to potential regioselectivity issues. The positions available for substitution are C-2, C-5, and C-6.

Position C-2: ortho to the deactivating -CF₃ group and meta to the deactivating -CN and the activating -F groups.

Position C-5: para to the deactivating -CF₃ group, ortho to the activating -F group, and meta to the deactivating -CN group.

Position C-6: ortho to the deactivating -CN group, para to the activating -F group, and meta to the deactivating -CF₃ group.

Given the strong deactivating nature of the ring, any EAS reaction would be slow. The regiochemical outcome would be influenced by a complex interplay of inductive and resonance effects, with substitution likely being disfavored at all positions, but potentially occurring at the positions least deactivated or most activated, such as C-5 or C-6, which are ortho and para to the directing fluoro group. However, the overwhelming deactivation by the -CF₃ and -CN groups makes such reactions synthetically difficult and often impractical.

Radical Reactions Involving the Trifluoromethyl and Fluoro Moieties

The trifluoromethyl group and, to a lesser extent, the fluoro group of this compound can participate in radical reactions, often initiated by photoredox catalysis or other radical-generating methods.

The C-F bonds of the trifluoromethyl group are strong, but under specific conditions, they can be homolytically cleaved. For instance, in a process analogous to the photoredox hydrodefluorination of other trifluoromethylarenes, this compound can undergo reductive defluorination. This type of reaction typically involves a photocatalyst that, upon excitation with light, can transfer a single electron to the trifluoromethylarene. This generates a radical anion, which then expels a fluoride ion to form a difluorobenzyl radical. This radical can then be further reduced and protonated to yield the corresponding difluoromethyl derivative. Mechanistic studies on the closely related 4-(trifluoromethyl)benzonitrile have shown that this process involves the expulsion of a fluoride anion from a radical anion intermediate, followed by reduction of the resulting neutral radical and protonation nih.gov.

While the C(sp²)-F bond is generally more robust than the C(sp³)-F bonds of the trifluoromethyl group, radical reactions involving the fluoro moiety are also conceivable, particularly under conditions that favor the formation of aryl radicals. However, the high bond dissociation energy of the C-F bond on the aromatic ring makes such reactions challenging.

The following table summarizes representative radical reactions involving the trifluoromethyl group, drawing parallels from closely related compounds.

Reaction TypeReagents and ConditionsProduct TypeReference
Reductive HydrodefluorinationPhotoredox catalyst (e.g., fac-[Ir(ppy)3]), H-atom donor, light4-Fluoro-3-(difluoromethyl)benzonitrile nih.gov

Regiochemical and Stereochemical Aspects of Reactions

The regiochemistry of reactions involving this compound is largely governed by the electronic properties of the substituents on the aromatic ring. The potent electron-withdrawing effects of the trifluoromethyl and nitrile groups create a significant electron deficiency on the benzene ring, particularly at the positions ortho and para to these groups.

In nucleophilic aromatic substitution (SNA r) reactions, the fluorine atom at the C-4 position is highly activated towards displacement by nucleophiles. The trifluoromethyl group at the C-3 position and the nitrile group at the C-1 position work in concert to stabilize the negatively charged Meisenheimer complex intermediate that is formed when a nucleophile attacks the C-4 position. This makes the substitution of the fluorine atom the most favorable regiochemical outcome. For the analogous compound, 4-chloro-3-(trifluoromethyl)benzonitrile, nucleophilic aromatic substitution readily occurs at the C-4 position. nbinno.com

An example of this regioselectivity is the synthesis of precursors to the anti-cancer drug bicalutamide, where a sulfur nucleophile displaces a halide at the 4-position of a similarly substituted benzonitrile (B105546) derivative.

As this compound is an achiral molecule, reactions with achiral reagents will not introduce any stereocenters. Stereochemical considerations would only become relevant in reactions involving chiral reagents or catalysts, or if a reaction were to create a new stereocenter on a reacting partner. To date, the literature primarily focuses on the regioselectivity of reactions rather than their stereochemical outcomes.

The table below illustrates the predicted regioselectivity of nucleophilic aromatic substitution on this compound.

NucleophileReaction ConditionsMajor Product
Amine (e.g., R-NH2)Heat, base4-Amino-3-(trifluoromethyl)benzonitrile (B32727) derivative
Thiol (e.g., R-SH)Base4-Thioether-3-(trifluoromethyl)benzonitrile derivative
Alkoxide (e.g., R-O⁻)Heat4-Alkoxy-3-(trifluoromethyl)benzonitrile derivative

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies on this compound are not extensively reported in the literature. However, insights can be gleaned from studies on closely related molecules and from the general principles of physical organic chemistry.

One of the key transformations of this molecule is nucleophilic aromatic substitution at the C-4 position. The mechanism of this reaction is generally accepted to proceed through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing trifluoromethyl and nitrile groups. In the second, typically faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substitution product.

Mechanistic studies on the synthesis of bicalutamide, which involves the reaction of a sulfur nucleophile with a related benzonitrile derivative, support a mechanism proceeding through the opening of an intermediate epoxide by the nucleophile, rather than a direct S N2 displacement of a halide. rsc.orgnih.govresearchgate.net This highlights that the specific reaction conditions and the nature of the electrophilic partner can lead to different mechanistic pathways.

Furthermore, the radical hydrodefluorination of the trifluoromethyl group, as discussed in section 3.4, has been mechanistically investigated for the analogous 4-(trifluoromethyl)benzonitrile. nih.gov The process is initiated by a single-electron transfer to form a radical anion. This is followed by the mesolytic cleavage of a C-F bond to release a fluoride ion and generate a difluorobenzyl radical. Subsequent reduction of this radical to an anion and protonation affords the difluoromethyl product.

Derivatization Chemistry and Analog Design

Synthesis of Advanced Fluorinated Benzonitrile (B105546) Derivatives

The fluorine atom at the C-4 position of 4-fluoro-3-(trifluoromethyl)benzonitrile is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a variety of functional groups. This reactivity is the cornerstone for the synthesis of a diverse range of advanced fluorinated benzonitrile derivatives.

One of the most common derivatizations involves the displacement of the fluoride (B91410) ion by nitrogen nucleophiles. For instance, reaction with ammonia (B1221849) or amines leads to the formation of 4-amino-3-(trifluoromethyl)benzonitrile (B32727) and its N-substituted analogs. A similar process is employed in the synthesis of 4-amino-2-trifluoromethylbenzonitrile, where ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile is a key step. google.com This transformation is typically carried out in a suitable solvent such as ethanol (B145695) under elevated temperature and pressure. The resulting amino group can then serve as a handle for further functionalization, such as acylation or alkylation, to produce a library of amide and amine derivatives.

Similarly, oxygen-based nucleophiles can be employed to synthesize 4-hydroxy and 4-alkoxy derivatives. The reaction with hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, yields 4-hydroxy-3-(trifluoromethyl)benzonitrile. matrixscientific.comthermofisher.com Alkoxides can be used to introduce a variety of alkoxy groups, leading to the formation of 4-alkoxy-3-(trifluoromethyl)benzonitriles. uni.lu These ether derivatives are of interest in medicinal chemistry and materials science.

The following table summarizes representative nucleophilic aromatic substitution reactions for the derivatization of this compound.

ReactantNucleophileProductReaction Conditions
This compoundAmmonia (NH3)4-Amino-3-(trifluoromethyl)benzonitrileEthanol, elevated temperature and pressure
This compoundSodium Hydroxide (NaOH)4-Hydroxy-3-(trifluoromethyl)benzonitrileAqueous or alcoholic solution, heat
This compoundSodium Methoxide (NaOCH3)4-Methoxy-3-(trifluoromethyl)benzonitrileMethanol (B129727), heat

Design and Synthesis of Novel Heterocyclic Compounds Incorporating the Benzonitrile Core

The benzonitrile moiety, particularly when activated by fluorine and trifluoromethyl groups, is a valuable synthon for the construction of various heterocyclic systems. The nitrile group can participate in cyclization reactions to form five- and six-membered rings, while the aromatic core can be incorporated into larger fused heterocyclic structures.

One important class of heterocycles that can be synthesized from benzonitriles are tetrazoles. The [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide, is a well-established method for the formation of tetrazole rings. nih.govresearchgate.netekb.egresearchgate.net By converting the nitrile group of this compound or its derivatives into a tetrazole, a bioisostere of a carboxylic acid is introduced, which can have significant implications for the biological activity of the molecule.

Furthermore, the amino derivatives, such as 4-amino-3-(trifluoromethyl)benzonitrile, are key intermediates for the synthesis of fused heterocyclic systems like quinazolines. The condensation of an aminobenzonitrile with a suitable carbonyl compound or its equivalent can lead to the formation of the quinazoline (B50416) ring system. ptfarm.plnih.govnih.gov Quinazolines are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. The general synthetic approach involves the reaction of the aminobenzonitrile with an acyl chloride, anhydride, or a related reagent to form an intermediate that subsequently undergoes cyclization.

The following table provides examples of heterocyclic compounds that can be synthesized from derivatives of this compound.

Starting MaterialReagent(s)Resulting HeterocycleReaction Type
This compoundSodium Azide (NaN3)5-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-tetrazole[2+3] Cycloaddition
4-Amino-3-(trifluoromethyl)benzonitrileFormic Acid7-(Trifluoromethyl)quinazolin-4-amineCondensation/Cyclization
4-Amino-3-(trifluoromethyl)benzonitrilePhosgene or equivalent7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dioneCyclization

Exploration of Poly(aryl ether oxazole)s and Related Architectures

Fluorinated aromatic compounds are crucial monomers in the synthesis of high-performance polymers such as poly(aryl ether)s. The electron-withdrawing groups on the aromatic ring activate the fluorine atom towards nucleophilic displacement, facilitating the polymerization reaction. While specific examples utilizing this compound in the synthesis of poly(aryl ether oxazole)s are not extensively documented in readily available literature, the general principles of poly(aryl ether) synthesis are applicable.

The synthesis of poly(aryl ether)s typically involves the step-growth polymerization of a bisphenol with an activated dihaloaromatic monomer. In this context, a dihydroxy derivative of a benzonitrile could potentially be copolymerized with a bis(4-fluorophenyl) monomer containing the trifluoromethyl group to generate a poly(aryl ether benzonitrile). The presence of the trifluoromethyl group is known to enhance the thermal stability, solubility, and flame retardancy of polymers, while also lowering the dielectric constant. nih.gov

The synthesis of fluorinated poly(aryl ether ketone)s and poly(aryl ether sulfone)s often proceeds via nucleophilic aromatic substitution, where the high reactivity of the C-F bond is exploited to form the ether linkages that constitute the polymer backbone. google.com It is conceivable that this compound could be incorporated into such polymer structures, either as a monofunctional end-capping agent to control molecular weight or as a comonomer if appropriately functionalized with a second reactive site. The nitrile group would also be available for post-polymerization modification, further expanding the potential applications of the resulting materials.

Structure-Reactivity Relationship Studies in Synthesized Analogs

The systematic derivatization of this compound allows for the exploration of structure-activity relationships (SAR). The introduction of different functional groups at the C-4 position, as well as modifications of the nitrile group, can have a profound impact on the molecule's biological activity and physical properties.

For example, in the context of enzyme inhibitors, the nature of the substituent at the C-4 position can influence binding affinity and selectivity. An amino or hydroxyl group can act as a hydrogen bond donor, while an alkoxy group can provide steric bulk and alter solubility. The conversion of the nitrile to a tetrazole introduces a more acidic proton and changes the electrostatic potential around that region of the molecule.

SAR studies on related heterocyclic systems, such as quinazolines, have shown that substitution patterns on the fused benzene (B151609) ring significantly affect their activity as kinase inhibitors. youtube.com Therefore, it is anticipated that the trifluoromethyl group at the 7-position of a quinazoline derived from 4-amino-3-(trifluoromethyl)benzonitrile would have a significant impact on its biological profile. A systematic study of these analogs would involve synthesizing a library of compounds with diverse substituents and evaluating their activity in relevant biological assays to elucidate the key structural features required for optimal performance.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-Fluoro-3-(trifluoromethyl)benzonitrile by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F. The unique electronic environment of each nucleus, influenced by the fluorine and trifluoromethyl substituents, results in a distinct NMR spectrum that serves as a structural fingerprint.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the nitrile and trifluoromethyl groups and the electronegativity of the fluorine atom.

Similarly, the ¹³C NMR spectrum will display characteristic signals for each of the eight carbon atoms in the molecule. The carbons attached to fluorine and the trifluoromethyl group will exhibit splitting due to C-F coupling, which provides definitive evidence for their location on the aromatic ring. The nitrile carbon also appears at a characteristic downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Predicted data based on structure-property relationships and spectral data of similar compounds.

¹H NMR (in CDCl₃)
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2 7.9 - 8.1 d (doublet) J(H,H) ≈ 2-3
H-5 7.8 - 8.0 dd (doublet of doublets) J(H,H) ≈ 8-9, J(H,F) ≈ 4-5

¹³C NMR (in CDCl₃)

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C-1 (C-CN) 110 - 115 s (singlet)
C-2 135 - 138 q (quartet, J≈2-4 Hz)
C-3 (C-CF₃) 128 - 132 q (quartet, J≈30-35 Hz)
C-4 (C-F) 162 - 166 d (doublet, J≈250-260 Hz)
C-5 129 - 133 d (doublet, J≈20-25 Hz)
C-6 118 - 122 d (doublet, J≈4-6 Hz)
CN 115 - 118 s (singlet)

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals: one for the fluorine atom attached directly to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of these signals is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for confirming the substitution pattern. nih.gov The signal for the aromatic fluorine will likely appear as a multiplet due to coupling with nearby protons, while the trifluoromethyl group will appear as a singlet, or a narrow multiplet due to coupling with the aromatic protons.

Table 2: Predicted ¹⁹F NMR Chemical Shifts Predicted data based on typical chemical shift ranges for fluorinated organic compounds.

Fluorine Group Predicted Chemical Shift (ppm) (relative to CFCl₃)
Aromatic C-F -110 to -120

Advanced Multi-Dimensional NMR Techniques

While one-dimensional NMR provides essential structural information, complex molecules often require advanced multi-dimensional techniques for unambiguous assignment of all signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be applied to this compound.

COSY: Would reveal correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC: Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the protonated carbons.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation patterns, and assess its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz This technique is ideal for analyzing complex mixtures, such as reaction products or formulated materials, to identify and quantify this compound. The liquid chromatograph separates the target compound from impurities and other components in the mixture before it enters the mass spectrometer. The mass spectrometer then provides a mass spectrum for the eluting compound, confirming its identity by its molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. lcms.cz

Table 3: Expected Mass Spectrometry Data

Ion Predicted m/z Description
[M]+• 189.02 Molecular Ion
[M-F]+ 170.02 Loss of a fluorine atom from the CF₃ group

Applications in Derivatization for Enhanced Detection in Complex Matrices

In certain analytical scenarios, particularly when dealing with trace-level detection in complex matrices like biological or environmental samples, derivatization may be employed. gcms.cz Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. researchgate.net For this compound, while the nitrile group is relatively stable, it could potentially be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions. These new functional groups could then be derivatized to enhance their volatility for gas chromatography (GC) or improve their ionization efficiency for mass spectrometry, thereby lowering detection limits. psu.edu For example, an amine derivative could be reacted with a fluorinated reagent to create a derivative that is highly sensitive to electron capture detection (ECD) in GC. greyhoundchrom.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra are expected to be dominated by vibrations associated with the nitrile, trifluoromethyl, and substituted benzene ring moieties. The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator, typically appearing in the 2240–2220 cm⁻¹ region of the infrared spectrum. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The trifluoromethyl (CF₃) group gives rise to strong absorption bands, typically in the 1350–1100 cm⁻¹ region, due to C-F stretching modes. The C-F stretch from the fluorine atom directly attached to the aromatic ring is expected in the 1250-1020 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to aromatic ring vibrations and various bending modes.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3100–3000Medium to Weak
Nitrile Stretch-C≡N2240–2220Strong, Sharp
Aromatic Ring StretchC=C1600–1450Medium to Strong
CF₃ Symmetric & Asymmetric Stretch-CF₃1350–1100Very Strong
Aromatic C-F StretchAr-F1250–1020Strong

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. carleton.edumdpi.com This technique can reveal detailed information on bond lengths, bond angles, and the spatial relationship between molecules. spbu.ru However, a search of the Cambridge Structural Database (CSD) and other publicly accessible crystallographic resources indicates that the single-crystal structure of this compound has not been reported as of this writing. cam.ac.ukcam.ac.uk Therefore, a detailed experimental analysis is not possible. Nevertheless, based on the structures of similar fluorinated benzonitrile (B105546) derivatives, key features of its solid-state structure can be anticipated. researchgate.net

Intramolecular hydrogen bonds are generally not anticipated for this compound due to the absence of suitable hydrogen bond donor groups (like -OH or -NH). The molecular geometry does not favor the formation of strong intramolecular interactions, such as the commonly observed S(7) ring motifs which require a specific arrangement of a donor and acceptor within the same molecule.

In the solid state, it is highly probable that the trifluoromethyl (-CF₃) group would exhibit positional disorder. The relatively low rotational energy barrier around the C-CF₃ bond allows the group to adopt multiple orientations within the crystal lattice. This is a common phenomenon observed in the crystal structures of compounds containing -CF₃ groups. Such disorder is typically modeled in SCXRD refinement as two or more superimposed positions for the fluorine atoms, each with a fractional occupancy. This reflects the static or dynamic averaging of the group's orientation throughout the crystal.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. Due to its aromatic nature and moderate polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable and widely used method.

A robust RP-HPLC method can be developed for the accurate quantification of this compound. Fluorinated stationary phases can offer enhanced selectivity for halogenated aromatic compounds, but standard alkyl phases like C18 are also highly effective. chromatographyonline.com A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water. The compound possesses a strong chromophore, making UV detection a sensitive and reliable means of quantification, likely at a wavelength around 205-220 nm. The method's parameters would be optimized to ensure good resolution from any impurities or related compounds, providing a validated approach for quality control. ekb.eg

Table 2: Representative HPLC Method for Quantification of this compound
ParameterCondition
Stationary Phase (Column)Reversed-Phase C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)
Mobile Phase AWater (with 0.1% Formic or Acetic Acid)
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
DetectionUV-Vis Spectrophotometry at 210 nm
Column Temperature30 °C
Injection Volume10 µL

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of 4-Fluoro-3-(trifluoromethyl)benzonitrile. nih.gov Methods such as DFT with the B3LYP functional and various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) are commonly used to optimize the molecular geometry and compute electronic properties. nih.govnih.gov

These calculations provide access to the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and the potential for intermolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative fluorine, nitrogen, and trifluoromethyl groups create distinct regions of negative potential, while the aromatic protons are associated with areas of positive potential.

Table 1: Calculated Electronic Properties for this compound

Parameter Calculated Value (Illustrative) Significance
HOMO Energy -7.5 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 6.3 eV Indicates chemical reactivity and stability.

Note: The values presented are illustrative and representative of what would be obtained from DFT calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT has proven to be an invaluable tool for exploring the mechanisms of chemical reactions involving fluorinated aromatic compounds. researchgate.net By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, thereby elucidating the step-by-step pathway of a reaction. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions in condensed phases. stanford.edu For this compound, a key conformational feature is the rotation around the single bond connecting the trifluoromethyl group to the benzene (B151609) ring.

MD simulations can map the conformational landscape by calculating the potential energy as a function of the dihedral angle of this bond. While the barrier to rotation is expected to be relatively low, these simulations can reveal the most populated conformations and the dynamics of interconversion between them. This information is crucial as the orientation of the CF₃ group can influence the molecule's dipole moment, crystal packing, and interactions with other molecules or biological targets. Studies on related benzonitrile (B105546) compounds have shown that simulations can provide direct evidence of local molecular arrangements and their influence on collective properties. stanford.edu

Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in supramolecular chemistry, crystal engineering, and biological recognition. mdpi.com Computational methods are essential for identifying and quantifying these weak forces.

While covalently bound organic fluorine is generally considered a weak hydrogen bond acceptor, its presence, along with other electron-withdrawing groups, can influence the hydrogen-bonding capabilities of a molecule. ucla.edu In the case of this compound, the aromatic C-H bonds can act as weak hydrogen bond donors, interacting with suitable acceptors. More significantly, the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. mdpi.com

Quantum chemical calculations can be used to model dimers or clusters of the molecule, or its interaction with other molecules (like water or DMSO), to identify and quantify the strength of these hydrogen bonds. ucla.edu The interaction energy is calculated, and geometric parameters (bond length and angle) are analyzed to characterize the nature of the hydrogen bond.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.org While this interaction is most common for heavier halogens like iodine and bromine, there is ongoing debate and research into the ability of fluorine to participate in halogen bonding. chemrxiv.org

Computational studies are critical in this area. They can be used to analyze the electrostatic potential on the surface of the fluorine atom in this compound. A region of positive electrostatic potential (a σ-hole) on the outer side of the fluorine atom, along the C-F bond axis, would be indicative of its potential to act as a halogen bond donor. acs.org Theoretical models can predict the geometry and energy of potential halogen-bonded complexes, helping to clarify the role, if any, that the fluorine atom in this molecule plays in such interactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. nih.govuni-muenchen.de

For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is of particular interest. rsc.org Studies have shown that specific DFT functionals, such as ωB97XD, combined with appropriate basis sets like aug-cc-pVDZ, can provide accurate predictions of ¹⁹F chemical shifts with a root-mean-square error as low as 3.57 ppm. rsc.orgresearchgate.net These calculations involve computing the magnetic shielding tensor for each nucleus. By comparing the calculated shielding of the target molecule with that of a reference compound (like CFCl₃), a chemical shift can be predicted. This is a powerful tool for assigning signals in complex spectra and for verifying molecular structures. nsf.gov

Table 2: Comparison of Experimental and Calculated ¹⁹F NMR Chemical Shifts (Illustrative)

Fluorine Environment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aromatic C-F -110.5 -111.2

Note: Values are illustrative, referenced against a standard, and demonstrate the typical accuracy of modern computational methods.

Cheminformatics Approaches for Analog Design and Virtual Library Screening

The chemical scaffold this compound is a recognized inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling protein in inflammatory pathways. This established biological activity makes the compound a valuable starting point, or "hit," for computational drug design campaigns aimed at discovering novel and more potent IRAK4 inhibitors. Cheminformatics provides a powerful suite of tools to rationally design analogs and screen vast virtual libraries of compounds to identify promising new drug candidates based on this core structure.

While specific, in-depth computational studies initiating from the this compound scaffold are not extensively detailed in public literature, the established methodologies for designing IRAK4 inhibitors can be directly applied. These approaches leverage the structural and physicochemical properties of the lead compound to explore a broad chemical space efficiently. The primary goals are to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

A typical workflow for such a computational campaign involves several key stages, including pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, molecular docking, and the design of virtual libraries for screening.

Pharmacophore Modeling and 3D-QSAR

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. benthamscience.com Based on the known interactions of inhibitors with the IRAK4 active site, a pharmacophore model can be generated. For a scaffold like this compound, this model would likely include features such as:

A hydrogen bond acceptor (the nitrile group).

An aromatic ring feature (the benzene ring).

Hydrophobic/electron-withdrawing regions (the trifluoromethyl and fluoro groups).

Once developed, this pharmacophore hypothesis serves as a 3D query to screen large chemical databases for molecules that match these spatial and chemical requirements. Furthermore, this model can be integrated into a 3D-QSAR study. 3D-QSAR models correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. nih.govnih.gov Such models can predict the inhibitory activity (pIC50) of newly designed, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

For instance, a 3D-QSAR study on a series of IRAK4 inhibitors could yield a statistically significant model, as shown in the hypothetical data below, indicating its predictive power.

Table 1: Hypothetical 3D-QSAR Model Statistics for a Series of IRAK4 Inhibitors

Statistical ParameterValueDescription
q² (Cross-validated R²)0.751Indicates the predictive ability of the model during internal cross-validation.
r² (Non-cross-validated R²)0.911Represents the correlation between the predicted and actual activities for the training set.
Optimal Number of Components (ONC)4The number of principal components that yields the best predictive model.

This table illustrates the type of statistical validation performed in 3D-QSAR studies to ensure the model is robust and predictive, based on findings from related IRAK4 inhibitor research. nih.govnih.gov

Virtual Library Screening

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Starting with the this compound core, a virtual library can be constructed by systematically adding a diverse range of chemical groups (R-groups) at specific positions on the scaffold. This process, known as library enumeration, can generate millions of virtual compounds.

These libraries are then screened using methods of increasing computational cost and accuracy. A common approach is a hierarchical screening cascade:

Pharmacophore-Based Screening: The entire virtual library is rapidly filtered using the 3D pharmacophore model. Only molecules that match the key features are retained.

Molecular Docking: The hits from the first stage are then "docked" into a 3D structural model of the IRAK4 active site. Docking algorithms predict the binding pose and estimate the binding affinity (e.g., as a docking score in kcal/mol). nih.gov Compounds with the most favorable predicted binding energies are selected.

Binding Free Energy Calculations: For the top-scoring compounds from docking, more rigorous methods like Prime/MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to refine the binding energy prediction. benthamscience.com

This multi-level virtual screening pipeline efficiently narrows down a vast chemical space to a manageable number of high-priority candidates for synthesis. researchgate.net

Table 2: Illustrative Virtual Screening Workflow and Results for IRAK4 Inhibitor Discovery

Screening StageMethodologyNumber of CompoundsSelection Criteria
Initial LibraryCommercial Database (e.g., ZINC)~1,000,000N/A
Stage 1Pharmacophore Filtering~50,000Fit to IRAK4 pharmacophore model.
Stage 2Molecular Docking (High-Throughput)~1,000Docking Score < -9.0 kcal/mol.
Stage 3Prime/MM-GBSA Rescoring~100Predicted Binding Free Energy < -50 kcal/mol.
Final HitsVisual Inspection & ADMET Prediction10-20Good binding mode and predicted drug-like properties.

This table represents a typical funneling effect in a virtual screening campaign, where a large initial library is progressively filtered to identify a small number of promising hits.

Analog Design and Structure-Activity Relationship (SAR)

Molecular docking of the parent compound, this compound, into the IRAK4 kinase domain provides crucial insights into its binding mode. It can reveal key interactions, such as hydrogen bonds between the nitrile group and hinge region residues like Met265, and hydrophobic interactions involving the trifluoromethyl-substituted ring. nih.gov

This structural information guides the rational design of new analogs. For example, computational chemists can explore modifications to the benzonitrile ring to enhance these interactions. An in silico SAR study could involve designing a small, focused library of analogs and predicting their activity to establish trends.

Table 3: Example of a Focused Analog Series for SAR Exploration

AnalogModification from Parent ScaffoldDesign RationalePredicted pIC₅₀ (from QSAR)
Parent4-F, 3-CF₃Baseline compound.7.5
Analog AReplace 3-CF₃ with 3-CNExplore additional hydrogen bond acceptors.7.2
Analog BReplace 4-F with 4-ClInvestigate impact of halogen size on hydrophobic interactions.7.6
Analog CAdd a 5-methoxy groupProbe for interactions in a nearby pocket.7.9
Analog DReplace 3-CF₃ with 3-SO₂CH₃Introduce a bulkier, polar group.6.8

This table provides a hypothetical example of how computational models can be used to guide the design of analogs by predicting the effect of specific structural modifications on inhibitory activity.

By combining these cheminformatics strategies, researchers can efficiently navigate the complex process of drug discovery. Starting from a known active scaffold like this compound, these computational approaches enable the design and prioritization of novel, potent, and selective IRAK4 inhibitors with optimized properties, significantly accelerating the journey from a chemical hit to a potential clinical candidate.

Applications in Advanced Materials Science and Functional Materials Development

Precursors for High-Performance Polymers and Specialty Plastics

The compound is employed as a key precursor in the production of specialty polymers. chemimpex.comchemimpex.com Its integration into polymer chains allows for the creation of materials with tailored properties suitable for demanding applications. The presence of fluorine in the molecular structure is instrumental in enhancing the performance characteristics of the resulting polymers. ontosight.ainus.edu.sg Fluorinated aromatic compounds, synthesized from precursors like 4-fluoro-3-(trifluoromethyl)benzonitrile, are known to exhibit unique physical properties. ontosight.ai

The incorporation of the this compound moiety into polymer matrices significantly improves their thermal stability and chemical resistance. chemimpex.comchemimpex.com The trifluoromethyl group and the strong carbon-fluorine (C-F) bonds are key to these enhancements. nus.edu.sgdaikinchemicals.com The C-F bond is one of the strongest single bonds in organic chemistry, providing a high degree of stability against chemical attack from solvents, acids, and bases. daikinchemicals.com

Research on fluoro-polyetherimides, which contain trifluoromethyl groups, demonstrates these benefits. These polymers exhibit extraordinary long-term thermo-oxidative stability and reduced moisture absorption compared to their non-fluorinated counterparts. nus.edu.sg This resilience makes materials derived from this compound suitable for use in harsh chemical and high-temperature environments. chemimpex.comchemimpex.com

Comparative Properties of Fluorinated vs. Non-Fluorinated Polymers

PropertyFluorinated Polyetherimide (Example)Non-Fluorinated Polyimide (Kapton H)Non-Fluorinated Polyetherimide (Ultem 1000)
Weight Retention (315°C for 300h in air)93% to 98%LowerLower
Moisture Absorption (100% RH at 50°C)0.3% to 1.05%HigherHigher
Dielectric Constant (10 MHz)2.65 to 2.74HigherHigher

This table illustrates the enhanced properties observed in polymers containing trifluoromethyl groups, based on findings from related research. nus.edu.sg

Development of Advanced Coatings and Adhesives

This compound is utilized in the formulation of advanced coatings and adhesives designed for specialty applications. chemimpex.comchemimpex.com The inherent chemical resistance and thermal stability imparted by the fluorinated structure are highly advantageous in these contexts. Coatings and adhesives containing these moieties can protect surfaces from corrosive chemicals and withstand higher operating temperatures, extending the service life of components in various industrial applications. chemimpex.comdaikinchemicals.com

Exploration in Optoelectronic and Electronic Materials

The unique electronic properties of fluorinated benzonitrile (B105546) derivatives have led to their exploration in the field of optoelectronic and electronic materials. While research on this compound itself is specific, related compounds serve as indicators of its potential. For instance, a similar building block, 4-fluoro-2-methylbenzonitrile, has been used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics for Organic Light-Emitting Diode (OLED) devices. ossila.com The presence of methyl and fluorine groups in that molecule was found to enhance thermal stability and lead to exceptional device efficiency. ossila.com This suggests a promising avenue of research for this compound in the development of novel materials for displays and solid-state lighting.

Contribution to Advanced Battery Science Research

Derivatives of trifluoromethyl benzonitrile are emerging as important components in advanced battery technologies, particularly as electrolyte additives for high-voltage lithium-ion batteries. researchgate.netnbinno.com Research on the closely related compound 4-(Trifluoromethyl)benzonitrile has shown that it can significantly improve the cycling performance of high-voltage cathodes. researchgate.net It functions by being preferentially oxidized on the cathode surface to form a stable, low-impedance protective film. This film, known as a solid electrolyte interphase (SEI), prevents the continuous decomposition of the electrolyte at high voltages, thereby enhancing the battery's stability and lifespan. researchgate.netnbinno.com This mechanism mitigates parasitic reactions that degrade battery performance. nbinno.com The broader field of fluorine chemistry is increasingly seen as pivotal for overcoming existing limitations in lithium battery technology, promising longer life and higher voltage stability. jy-chemical.com

Function of Benzonitrile Derivatives in High-Voltage Lithium-Ion Batteries

CompoundFunctionObserved BenefitReference
4-(Trifluoromethyl)benzonitrileElectrolyte AdditiveForms a low-impedance protective film on the cathode, preventing electrolyte oxidation and decomposition. researchgate.net
3-Hydroxy-4-(trifluoromethyl)benzonitrileElectrolyte AdditivePreferentially oxidizes at the cathode surface to form a stable SEI layer. nbinno.com

This table summarizes the role and benefits of trifluoromethyl benzonitrile derivatives as electrolyte additives in enhancing battery performance.

Role as a Chemical Building Block in Emerging Technologies

Beyond specific applications, this compound is fundamentally a versatile chemical building block for emerging technologies. ontosight.aitcichemicals.comclearsynth.com Its structure allows it to participate in a variety of complex chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, which are essential for constructing larger, more complex molecules. chemimpex.com This versatility makes it a valuable intermediate in the synthesis of a wide range of fine chemicals and advanced materials, positioning it as a critical component in the ongoing pursuit of technological innovation. chemimpex.comchemimpex.com

Environmental Impact and Responsible Laboratory Practices in Chemical Research

Principles of Sustainable Chemistry in Compound Synthesis

Green chemistry principles aim to reduce the environmental footprint of chemical manufacturing through innovative process design. sruc.ac.uk For the synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile and related fluorinated aromatics, these principles focus on improving atom economy, utilizing safer solvents, employing catalytic reactions, and designing for energy efficiency. nih.gov

Modern sustainable approaches seek to overcome these limitations. Key areas of development in green fluorine chemistry include:

Catalysis: Utilizing catalytic reagents over stoichiometric ones minimizes waste. Biocatalysis, in particular, offers reactions with high selectivity under mild conditions, reducing the need for hazardous reagents and solvents. nih.gov

Safer Reagents: There is a push to replace hazardous reagents like antimony trifluoride (SbF3) and hydrogen fluoride (B91410) (HF) used in traditional fluorination reactions with safer alternatives. dovepress.com Recent developments have shown that sulfonyl fluorides can be synthesized from readily available materials using less toxic reagents, producing only non-toxic salts as by-products. eurekalert.org

Energy Efficiency: Employing methods like microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. sruc.ac.uk

Atom Economy & Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. nih.gov One-pot synthesis, where multiple reaction steps are performed in the same vessel, can significantly reduce solvent use and waste from isolating intermediates. nih.gov

Interactive Data Table: Comparison of Synthetic Approaches

PrincipleTraditional Method (e.g., Multi-step batch synthesis)Sustainable Approach (e.g., Catalytic, one-pot synthesis)Environmental Benefit
Waste Prevention Generates significant waste from multiple steps and purifications. google.comMinimizes waste by combining steps and reducing by-products. nih.govLower volume of chemical waste for disposal.
Atom Economy Often low due to the use of stoichiometric reagents and protecting groups. nih.govHigh, maximizing the use of starting materials. nih.govMore efficient use of resources.
Hazardous Reagents May use highly toxic reagents like copper cyanide or hazardous acids (HF). numberanalytics.comdovepress.comEmploys safer, often catalytic, reagents and avoids harsh conditions. eurekalert.orgImproved laboratory safety and reduced environmental toxicity.
Energy Efficiency Often requires prolonged heating, leading to high energy consumption. sruc.ac.ukCan utilize energy-efficient methods like microwave-assisted synthesis. sruc.ac.ukReduced carbon footprint from energy use.
Solvent Use Typically requires large volumes of volatile and often hazardous organic solvents. sruc.ac.ukReduces solvent volume through one-pot procedures or uses greener solvents. nih.govLower emissions of volatile organic compounds (VOCs).

Lifecycle Assessment of Chemical Processes Involving the Compound

A Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). semanticscholar.orgchimia.ch For a chemical like this compound, a comprehensive LCA would quantify resource consumption and emissions, providing a holistic view of its environmental footprint. nih.govwbcsd.org

While a specific LCA for this compound is not publicly available, the assessment would typically involve:

Goal and Scope Definition: Defining the boundaries of the assessment, for example, from the extraction of raw materials (like fluorspar for fluorine) to the synthesis of the final compound (a "cradle-to-gate" analysis). semanticscholar.org

Life Cycle Inventory (LCI): This is the data collection phase, quantifying all inputs (raw materials, energy, water) and outputs (product, by-products, waste, emissions to air, water, and soil) for each process step. semanticscholar.orgrsc.org A major challenge in this stage for specialized chemicals is the lack of publicly available data due to confidentiality issues. rsc.org

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts of the inputs and outputs identified in the LCI. This includes assessing categories like global warming potential, ozone depletion, acidification, and ecotoxicity. rsc.org The strong C-F bonds in trifluoromethyl groups are of particular concern due to their high stability and persistence in the environment. rsc.org Some aryl-CF3 compounds are known precursors to persistent pollutants like trifluoroacetic acid (TFA). rsc.orgacs.org

The high stability of organofluorine compounds means their potential for persistence and bioaccumulation is a significant concern. researchgate.net The trifluoromethyl group (–CF3) in particular is known to be extremely persistent. rsc.org Therefore, the "end-of-life" phase, including degradation pathways and potential for forming other persistent pollutants, is a critical component of a full "cradle-to-grave" LCA. rsc.orgresearchgate.net

Responsible Handling and Disposal Protocols in Academic Settings

The safe handling and disposal of this compound in an academic laboratory are governed by established protocols for hazardous chemicals, particularly halogenated organic nitriles. p2infohouse.orgnih.gov

Handling:

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory, including chemical splash goggles, a full-length lab coat, and appropriate gloves. cdc.gov Nitrile gloves are generally suitable for incidental contact, but care should be taken as they provide minimal protection from some chlorinated solvents. nih.gov All handling of the solid compound or its solutions should be done in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. cdc.govfishersci.comfishersci.com

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. nih.gov Eyewash stations and safety showers must be readily accessible. fishersci.comfishersci.com

Safe Practices: Avoid contact with skin, eyes, and clothing. fishersci.com Do not eat, drink, or smoke in the laboratory. ma.edulibretexts.org Weigh out only the necessary amount of the chemical and keep containers tightly closed when not in use. cdc.govfishersci.com It is crucial to assume that any new or unknown substance is toxic and to minimize exposure. nih.gov

Disposal:

Waste Segregation: Chemical waste must be segregated into appropriately labeled containers. cdc.gov Halogenated organic waste, such as that containing this compound, must be collected separately from non-halogenated waste. p2infohouse.org

Container Labeling: All waste containers must be clearly labeled with their contents to ensure proper disposal by environmental health and safety personnel. ma.edu

Environmental Release: The compound should not be released into the environment. fishersci.com This means never pouring chemical waste down the sink or placing it in regular trash bins. cdc.gov

Disposal Method: Disposal must be conducted through an approved waste disposal plant, typically via high-temperature incineration, which is necessary to break the strong carbon-fluorine bonds. fishersci.comfishersci.com

Interactive Data Table: Laboratory Safety Checklist

CategoryActionRationale
Personal Protective Equipment (PPE) Wear chemical splash goggles, lab coat, and appropriate gloves. cdc.govTo prevent contact with eyes, skin, and clothing. fishersci.com
Engineering Controls Handle the compound exclusively within a chemical fume hood. nih.govTo prevent inhalation of airborne dust or vapors. nih.gov
General Hygiene Wash hands thoroughly after handling; no food or drinks in the lab. fishersci.comma.eduTo prevent accidental ingestion. fishersci.com
Waste Disposal Collect all waste in a labeled "Halogenated Organic Waste" container. p2infohouse.orgTo ensure proper, environmentally sound disposal and prevent contamination.
Spill Management Clean up spills immediately using appropriate absorbent materials.To minimize exposure and prevent the spread of contamination.
Emergency Preparedness Know the location of safety showers, eyewash stations, and fire extinguishers. ma.eduTo ensure a rapid and effective response in case of an accident.

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-3-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology :
    • Alkylation of Hydantoin Derivatives : React 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with 4-fluoro-3-(trifluoromethyl)phenacyl bromide under basic conditions. Yield optimization (e.g., 63% in ) requires stoichiometric control of reagents and purification via column chromatography .
    • Cyclization via Hydroxylamidine Intermediates : Use this compound as a starting material to form hydroxylamidine intermediates, followed by cyclization (e.g., for oxadiazole analogues). Key steps include Boc deprotection with trifluoroacetic acid (TFA) .
  • Optimization Factors : Temperature (room vs. reflux), solvent polarity (DMSO vs. THF), and reagent equivalents (e.g., phenacyl bromide in excess).

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated benzonitrile derivatives?

  • Methodology :
    • ¹H NMR : Fluorine substituents induce splitting patterns (e.g., δ 8.36 ppm, J = 6.78 Hz in ) due to coupling with adjacent protons. Multiplicity analysis distinguishes para/meta substitution .
    • ¹³C NMR : Fluorine coupling constants (e.g., J = 261.91 Hz for C-F in ) confirm trifluoromethyl group positioning.
    • 19F NMR : Direct detection of fluorine environments (not explicitly shown in evidence but inferred).

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology :
    • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences.
    • Chromatography : Reverse-phase UPLC-MS (as in , Rt = 1.78 min) ensures high purity (>95%) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (fluoro, trifluoromethyl) influence the reactivity of benzonitrile in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insights :
    • The trifluoromethyl group (-CF₃) and fluorine act as strong electron-withdrawing groups, activating the aromatic ring toward NAS. Meta/para-directing effects dictate regioselectivity (e.g., boronic acid synthesis in ) .
    • Steric hindrance from -CF₃ may limit substitution at adjacent positions, favoring reactions at the 4-fluoro site .

Q. What strategies mitigate low yields in the synthesis of 1,2,4-oxadiazole derivatives from this compound?

  • Troubleshooting :
    • Intermediate Stability : Protect hydroxylamidine intermediates (e.g., 33 and 34 in ) from hydrolysis by using anhydrous conditions .
    • Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
    • By-Product Analysis : UPLC-MS (as in ) identifies impurities like unreacted nitrile or dehalogenated products .

Q. How can this compound be utilized in cross-coupling reactions for bioactive molecule synthesis?

  • Applications :
    • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid in ) using Pd catalysts to generate biaryl structures for antimicrobial agents .
    • Click Chemistry : Azide-alkyne cycloaddition with propargyl derivatives to create triazole-linked pharmacophores .

Q. What computational methods predict the impact of fluorinated substituents on the compound’s electronic properties?

  • Methodology :
    • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution.
    • QSAR Modeling : Correlate -CF₃/-F positions with bioactivity (e.g., antimicrobial efficacy in ) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for similar synthetic routes?

  • Analysis :
    • Reagent Purity : Trace moisture in DMSO () may reduce yield vs. anhydrous conditions in .
    • Reaction Monitoring : Real-time UPLC-MS () vs. TLC in older methods .

Q. Why do NMR spectra of fluorinated benzonitriles vary across studies, and how can this be standardized?

  • Resolution :
    • Solvent Effects : DMSO-d₆ () vs. CDCl₃ shifts peak positions.
    • Referencing : Internal standards (e.g., TMS) and controlled temperature mitigate splitting inconsistencies .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

RouteReagents/ConditionsYieldReference
Hydantoin AlkylationPhenacyl bromide, K₂CO₃, DMSO, RT63%
Oxadiazole CyclizationHydroxylamidine, TFA, CH₂Cl₂~50%

Q. Table 2. NMR Spectral Data for Structural Confirmation

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-CF₃-122.1 (q, J = 272 Hz)
Aromatic F8.36 (d, J=6.78)162.0 (d, J=262 Hz)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 2
4-Fluoro-3-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.